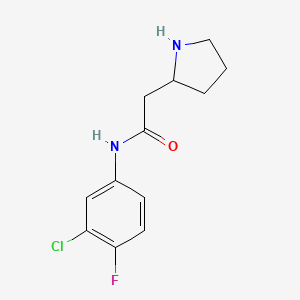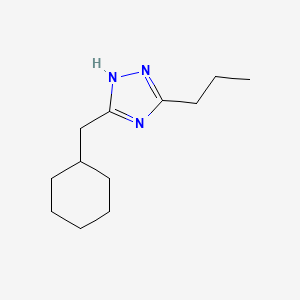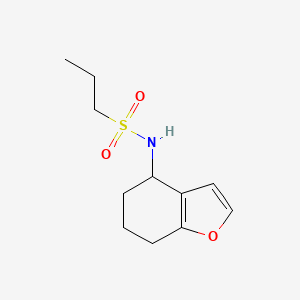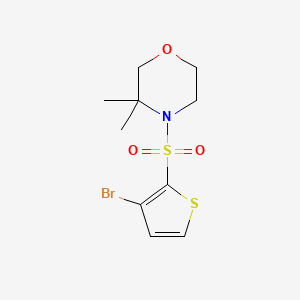
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole, commonly known as MSPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MSPT is a triazole derivative that has been synthesized by various methods and has been studied for its potential applications in different fields.
作用機序
The mechanism of action of MSPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. MSPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. MSPT has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins. Additionally, MSPT has been shown to modulate protein-protein interactions involved in various cellular processes.
Biochemical and Physiological Effects:
MSPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MSPT can inhibit the production of inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells. MSPT has also been shown to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. In vivo studies have demonstrated that MSPT can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
MSPT has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit specific enzymes and modulate protein-protein interactions, which makes it a useful tool for studying various cellular processes. Additionally, MSPT has been shown to have low toxicity in vitro and in vivo, which makes it a relatively safe compound to work with. However, one of the main limitations of MSPT is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of MSPT. One direction is the development of MSPT derivatives with improved solubility and bioavailability. Another direction is the investigation of MSPT as a potential therapy for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the use of MSPT as a building block for the synthesis of novel materials with unique properties is an area of active research. Overall, the study of MSPT has the potential to lead to the development of new therapies and materials with significant scientific and practical applications.
合成法
The synthesis of MSPT has been reported in several studies. One of the most common methods involves the reaction of 3-methylsulfonylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to yield MSPT. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
科学的研究の応用
MSPT has been studied extensively for its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MSPT has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In biochemistry, MSPT has been studied for its ability to inhibit certain enzymes and modulate protein-protein interactions. In materials science, MSPT has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(2)11-13-12(15-14-11)9-5-4-6-10(7-9)18(3,16)17/h4-8H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBDUAKOMKCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)


![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)


![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)

![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)
![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)